molecular formula C6H12N2OS2 B14335629 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- CAS No. 106663-07-4

2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl-

Cat. No.: B14335629
CAS No.: 106663-07-4
M. Wt: 192.3 g/mol
InChI Key: JKZDTEJQHQLIEB-UHFFFAOYSA-N
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Description

. This compound is part of the thiazolidinethione family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- typically involves the reaction of thiazolidinethione derivatives with specific reagents under controlled conditions. One common method includes the use of carbon disulfide and potassium hydroxide, followed by the addition of specific amines and other reagents to achieve the desired substitution . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia. The compound’s structure-activity relationship reveals that specific functional groups are crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit xanthine oxidase more effectively than other derivatives highlights its potential as a lead compound in drug development .

Properties

CAS No.

106663-07-4

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

4-(hydroxyamino)-3,5,5-trimethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)8(3)5(10)11-6/h4,7,9H,1-3H3

InChI Key

JKZDTEJQHQLIEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=S)S1)C)NO)C

Origin of Product

United States

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